molecular formula C8H8ClNO3 B012716 1-(2-Chloroethoxy)-2-nitrobenzene CAS No. 102236-25-9

1-(2-Chloroethoxy)-2-nitrobenzene

Cat. No. B012716
M. Wt: 201.61 g/mol
InChI Key: KHBLKVSJKHHJJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Chloroethoxy)-2-nitrobenzene and related compounds involves electrochemical reductions and various chemical reactions that provide insights into the compound's reactivity and synthesis routes. Studies have demonstrated the electrochemical reductions of chloroethyl-nitrobenzene derivatives at carbon cathodes in specific solvents, leading to products like 1-nitro-2-vinylbenzene and 1H-Indole, showcasing versatile synthetic pathways (Du & Peters, 2010).

Molecular Structure Analysis

The crystal structure of closely related compounds, such as 1-chloro-2-nitrobenzene, has been analyzed, revealing interactions like N—O⋯Cl halogen bonds and aromatic π–π stacking. These structural insights are crucial for understanding the molecular geometry, intermolecular interactions, and the impact of these factors on the compound’s physical and chemical behaviors (Mossakowska & Wójcik, 2007).

Scientific Research Applications

  • Gold-Catalyzed Synthesis of Azacyclic Compounds : A study by Jadhav et al. (2011) in the Journal of the American Chemical Society describes a gold-catalyzed redox/cycloaddition cascade on 1-alkynyl-2-nitrobenzenes, which produces complex azacyclic compounds stereoselectively. This method constructs core structures through a formal [2 + 2 + 1] cycloaddition among carbonyl groups (Jadhav, Bhunia, Liao, & Liu, 2011).

  • Tris(2-chloroethoxy)iron(III) in Electrolytes : Research by Paul, Mohini, and Chadha (1981) in Transition Metal Chemistry reveals that Tris(2-chloroethoxy)iron(III) acts as an 11 electrolyte in nitrobenzene, methanol, and dimethyl-sulphoxide. This finding indicates antiferromagnetic interactions between iron atoms (Paul, Mohini, & Chadha, 1981).

  • Selective Ortho Hydroxylation of Nitrobenzene : A study by Khenkin et al. (2005) in the Journal of the American Chemical Society demonstrates the selective ortho hydroxylation of nitrobenzene with molecular oxygen, catalyzed by the H5PV2Mo10O40 polyoxometalate. This process leads to the formation of 2-nitrophenol (Khenkin, Weiner, & Neumann, 2005).

  • Bioremediation with Pseudomonas acidovorans XII : According to Shah (2014), Pseudomonas acidovorans XII can effectively degrade 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol and 5-chloropicolinic acid under anaerobic conditions. This has potential applications in bioremediation (Shah, 2014).

  • Suzuki Cross-Coupling Method for Synthesis of 2-Nitrobiphenyls : Elumalai et al. (2016) in the European Journal of Organic Chemistry describe an efficient Pd(PPh3)4-catalyzed Suzuki cross-coupling method for synthesizing 2-nitrobiphenyls from 1-chloro-2-nitrobenzene and phenylboronic acid. This method provides excellent yields and selectivities (Elumalai, Sandtorv, & Bjørsvik, 2016).

Safety And Hazards

1-(2-Chloroethoxy)-2-nitrobenzene should be handled with care due to its potential hazards:



  • Toxicity : The compound is toxic if ingested, inhaled, or absorbed through the skin.

  • Irritant : It can cause skin and eye irritation.

  • Environmental impact : It may be harmful to aquatic organisms.


Future Directions

Research on 1-(2-Chloroethoxy)-2-nitrobenzene continues to explore its applications in drug development, materials science, and other fields. Future studies may focus on optimizing synthesis methods, understanding its biological activity, and assessing its environmental impact.


properties

IUPAC Name

1-(2-chloroethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBLKVSJKHHJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402380
Record name 1-(2-chloroethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethoxy)-2-nitrobenzene

CAS RN

102236-25-9
Record name 1-(2-chloroethoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 2-nitrophenol 101 (50.0 g, 0.36 mol), 1-bromo-2-chloroethane (45 mL, 0.54 mol), and K2CO3 (100.0 g, 0.72 mol) in DMF (200 mL) was stirred at 90° C. for 2 h, cooled to room temperature, poured into ice-water, filtered, washed with H2O and dried to give Compound 102, 70.3 g (96%) as a yellow solid.
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50 g
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200 mL
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ice water
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Synthesis routes and methods III

Procedure details

2-Nitro-phenol (168.7 g) and toluene-4-sulfonic acid 2-chloroethyl ester (100 g) were dissolved in 500 ml DMF and were stirred for 1 h at 110-120° C. after careful addition of 199 g potassium carbonate. The reaction mixture was poured in a mixture of crushed ice and water (8 L) which was vigorously stirred. The residue was filtered off, washed several times with water and dried. Yield: 100-120 g.
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168.7 g
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500 mL
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199 g
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8 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L CHREIM - researchgate.net
Dementia includes a wide category of brain diseases characterized by loss of brain functions such as memory, language, difficulties with thinking, problem-solving, judgment and …
Number of citations: 2 www.researchgate.net
Z Cheng, B Yang, M Yang, B Zhang - Journal of the Brazilian …, 2014 - SciELO Brasil
A novel microporous organic material [(2-{2-[2-(bis-methoxycarbonylmethylamino)phenoxy]ethoxy}-4-benzimidazole-phenyl)methoxycarbonylmethylamino]acetic acid methyl ester 6 …
Number of citations: 7 www.scielo.br

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